molecular formula C11H13N3OS B1272993 2-Morpholinobenzo[D]thiazol-6-amine CAS No. 850021-27-1

2-Morpholinobenzo[D]thiazol-6-amine

Cat. No. B1272993
M. Wt: 235.31 g/mol
InChI Key: XNMBVXZHRNOPKG-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[D]thiazol-6-amine is a compound that features in various research studies due to its potential applications in the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis. The compound contains a morpholine ring, which is a non-aromatic, six-membered heterocycle consisting of four carbon atoms, one oxygen atom, and one nitrogen atom. This moiety is known for its utility in medicinal chemistry due to its polarity, solubility, and ability to mimic the peptide linkage. The benzo[d]thiazol-6-amine part of the molecule is a heteroaromatic system that can participate in various chemical reactions, making it a versatile building block for further chemical modifications.

Synthesis Analysis

The synthesis of derivatives of 2-Morpholinobenzo[D]thiazol-6-amine has been explored in several studies. For instance, novel yellow azo dyes were synthesized from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, which is structurally related to 2-Morpholinobenzo[D]thiazol-6-amine, by diazotization of aromatic amines followed by coupling reactions . Another study reported the electrochemical synthesis of disulfides that contain the benzo[d]thiazol moiety by electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole . Additionally, a methodology for synthesizing 2,6-polysubstituted morpholines, which are structurally related to the compound of interest, was described through the reduction of oxabicyclic tetrazoles .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Morpholinobenzo[D]thiazol-6-amine has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole was analyzed, revealing intermolecular interactions that contribute to the formation of a supramolecular network . Similarly, the structure of a thiazin-4-one derivative was elucidated by X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of the morpholine and benzo[d]thiazol moieties allows for a variety of chemical transformations. The morpholine ring can undergo reactions typical of amines and ethers, while the benzo[d]thiazol moiety can participate in nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. For instance, the synthesis of thiazole substituted morpholine derivatives involved the formation of a thiazole ring . Additionally, heteroaromatic amines were used to synthesize 2-azolylamino-2-thiazolin-4-ones, showcasing the reactivity of the thiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Morpholinobenzo[D]thiazol-6-amine derivatives are influenced by the presence of the morpholine and benzo[d]thiazol groups. The photophysical properties of azo dyes derived from related structures were studied using UV–Visible spectroscopy, and their thermal stabilities were assessed by thermo gravimetric analysis, indicating good thermal stability . The electrochemical properties of disulfides containing the benzo[d]thiazol moiety were explored, demonstrating the potential for electrooxidative reactions . The biological activity of a thiazin-4-one derivative was also investigated, revealing antiradical and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Chemistry

  • 2-Morpholinobenzo[D]Thiazol-6-amine and its derivatives are actively researched in synthetic chemistry. For instance, thiazole substituted morpholine derivatives have been synthesized, with the formation of thiazole rings being a critical step (Berber, 2019). Additionally, compounds containing morpholine and thiazole structures have been synthesized through domino reactions, indicating their utility in creating complex organic structures (Fathalla, Pazdera, & Marek, 2002).

Antimicrobial Applications

  • Research has explored the antimicrobial properties of morpholine derivatives. For instance, new morpholine derivatives containing an azole nucleus have demonstrated antimicrobial and antiurease activities (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012). Another study synthesized novel 1,3-Thiazolan-4-one derivatives with morpholine and observed potent inhibitory activity against various bacteria (Nagaraj, Ravi, Kumar, Raghaveer, & Rana, 2014).

Materials Science and Corrosion Inhibition

  • In materials science, thiazole and thiadiazole derivatives, which are structurally related to 2-Morpholinobenzo[D]Thiazol-6-amine, have been studied for their corrosion inhibition performance on iron. This research utilized quantum chemical and molecular dynamics simulations (Kaya et al., 2016).

Organic Synthesis and Domino Reactions

  • Domino reactions involving morpholine derivatives have been explored for the synthesis of various organic compounds, such as dihydrothiophenes or spirocyclic compounds. These reactions demonstrate the versatility of morpholine derivatives in organic synthesis (Sun, Zhang, Xia, & Yan, 2009).

Photophysical Properties and Electronics

  • Research on the optical properties of trisheterocyclic systems with electron-donating amino groups, including morpholine, highlights potential applications in the field of electronics and photophysical materials (Palion-Gazda et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMBVXZHRNOPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368978
Record name 2-morpholin-4-yl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzo[D]thiazol-6-amine

CAS RN

850021-27-1
Record name 2-(4-Morpholinyl)-6-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850021-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-morpholin-4-yl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Avila - 2012 - search.proquest.com
In Chapter One, the validation of a three-stage inhibitor of chorismate-utilizing enzymes, namely 4-amino-4-deoxychorismate synthase (ADCS), isochorismate (IS), and anthranilate …
Number of citations: 0 search.proquest.com

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